N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide
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Overview
Description
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is a complex organic compound with a unique structure that combines an indeno-pyrazole core with a cyclopropanecarboxamide moiety
Scientific Research Applications
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indeno-pyrazole core, followed by the introduction of the cyclopropanecarboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}acetamide
- N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}propionamide
Uniqueness
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and influences its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGLJOQEAJKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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